3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol It is characterized by the presence of a methoxy group, a thiophen-2-ylmethoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the benzaldehyde and thiophene moieties . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thiophen-2-ylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-(thiophen-2-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Lacks the thiophen-2-ylmethoxy group.
4-Methoxybenzaldehyde: Lacks both the methoxy and thiophen-2-ylmethoxy groups.
Thiophen-2-ylmethanol: Lacks the benzaldehyde moiety.
Uniqueness
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy and thiophen-2-ylmethoxy groups attached to a benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methoxy group and a thiophene ring, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Viability Assays : In a study assessing the cytotoxicity against HeLa and MCF-7 cell lines, this compound demonstrated IC50 values of approximately 3.204 µM and 3.849 µM, respectively. These values indicate a potent inhibitory effect compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Morphological changes indicative of apoptosis were observed using Hoechst staining, which showed nuclear condensation and fragmentation at increasing concentrations .
- Migration Inhibition : A scratch assay revealed that treatment with this compound significantly inhibited the migration of HeLa cells, suggesting its potential as an anti-metastatic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound ranging from 20 to 40 µM against Staphylococcus aureus and other pathogens, indicating its effectiveness in combating bacterial infections .
- Comparative Efficacy : When compared to conventional antibiotics such as tetracycline, this compound showed comparable or superior activity at non-cytotoxic concentrations .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |
---|---|---|---|
Anticancer | HeLa, MCF-7 | 3.204 µM (HeLa), 3.849 µM (MCF-7) | Induction of apoptosis |
Antimicrobial | S. aureus | 20–40 µM | Disruption of bacterial cell function |
Properties
IUPAC Name |
3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-13-7-10(8-14)4-5-12(13)16-9-11-3-2-6-17-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQNTIOGIZNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.